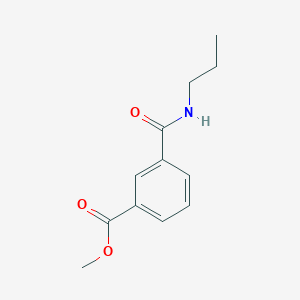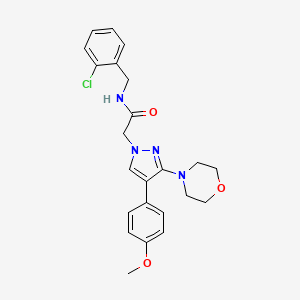![molecular formula C17H18ClNO B2734638 8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane CAS No. 2195942-51-7](/img/structure/B2734638.png)
8-(4-Chlorobenzoyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is a bicyclic structure with a nitrogen atom incorporated into one of the rings .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and would depend on the specific functional groups present in the molecule. For similar compounds, reactions could involve ring-opening polymerization .Scientific Research Applications
Synthesis and Pharmacological Study :
- A study by (Izquierdo et al., 1991) investigated the synthesis and pharmacological properties of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol, including 8-beta-p-chlorobenzoyloxy-3-phenethyl-3-azabicyclo[3.2.1]octane methiodide. The compounds were synthesized and studied using NMR spectroscopy and X-ray diffraction, revealing their preferred conformations and proposing an initial structure-activity relationship.
Catalysis in Organic Synthesis :
- Hasaninejad et al. (2011) developed a new basic catalyst, silica bonded n-propyl-4-aza-1-azoniabicyclo[2.2.2]octane chloride (SB-DABCO), for the efficient synthesis of 4H-benzo[b]pyran derivatives, as reported in (Hasaninejad et al., 2011).
Methodology in Organic Synthesis :
- Research by (Singh et al., 2007) described an efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid. This method involved reduction and cyclization of a nitroenamine intermediate and subsequent synthesis of 3-substituted analogues.
Stereochemical Synthesis :
- The work by (Rodríguez et al., 2021) focused on the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to tropane alkaloids. They compiled methodologies for the stereocontrolled formation of this bicyclic scaffold.
Synthesis of Bioactive Molecules :
- (Khlevin et al., 2012) described the synthesis of new polyhydroxylated 8-oxabicyclo[3.2.1]octanes, potentially useful as synthetic blocks for bioactive molecules.
Future Directions
properties
IUPAC Name |
(4-chlorophenyl)-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c18-14-5-3-12(4-6-14)17(20)19-15-7-8-16(19)10-13(9-15)11-1-2-11/h3-6,15-16H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNIMGJBVAKVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=C3CC3)CC1N2C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2734556.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-methoxy-2-(3-methoxyphenyl)ethanone;hydrochloride](/img/structure/B2734557.png)
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide](/img/structure/B2734560.png)

![({1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}methyl)[3-(4-ethoxyphenoxy)-2-methoxypropyl]methylamine](/img/structure/B2734563.png)
![(Z)-[amino(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]amino 2-phenoxypyridine-3-carboxylate](/img/structure/B2734564.png)


![6-Benzyl-8-(4-ethoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2734572.png)
![(E)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-pyridin-4-ylprop-2-enenitrile](/img/structure/B2734575.png)
![3-[3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2734577.png)
![N-cyclopentyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2734578.png)